3,11-Tetradecadiyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradeca-3,11-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEORXAUXMNRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474060 | |
| Record name | 3,11-TETRADECADIYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115756-75-7 | |
| Record name | 3,11-TETRADECADIYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Diyne Functional Groups in Modern Organic Chemistry
In the realm of organic chemistry, a functional group is a specific group of atoms or bonds within a compound that is responsible for the characteristic chemical reactions of that compound. quora.com The diyne functional group, characterized by the presence of two carbon-carbon triple bonds, is of considerable importance. fiveable.me These triple bonds, being regions of high electron density, render diynes highly reactive and susceptible to a variety of chemical transformations. fiveable.me This reactivity makes them valuable building blocks in the synthesis of more complex molecules. fiveable.me
The arrangement of the two alkyne groups within a molecule can be either conjugated, where the two triple bonds are separated by a single bond, or non-conjugated (isolated), where they are separated by more than one single bond. This structural difference significantly influences the molecule's stability and reactivity. fiveable.me Diyne-containing compounds are found in various natural products and are utilized in the pharmaceutical industry as precursors for new drug candidates. fiveable.me Their unique electronic and structural properties also make them suitable for applications in materials science, particularly in the development of organic electronics and advanced polymers. fiveable.me
Overview of Linear Diyne Compounds in Advanced Synthesis and Materials Science
Linear diynes are a class of organic compounds that feature two triple bonds within a straight-chain hydrocarbon structure. guidechem.com Their linear geometry and the presence of reactive alkyne functionalities make them versatile substrates in advanced synthesis and materials science. guidechem.comontosight.ai
In advanced synthesis, linear diynes serve as precursors for the construction of complex molecular architectures, including macrocycles and other cyclic compounds, through cyclization reactions. ontosight.ai They also participate in various coupling reactions, allowing for the formation of carbon-carbon bonds and the assembly of larger, more intricate molecules. chemmethod.com
In materials science, linear diynes are of particular interest for their ability to undergo polymerization. ontosight.ai Specifically, they can be used to synthesize conjugated polymers, which possess unique electronic and optical properties. ontosight.ai These properties make them suitable for applications in optoelectronics and other electronic devices. ontosight.ai The reactivity of the diyne units also allows for the development of novel materials with tailored properties. mdpi.com
Position of 3,11 Tetradecadiyne Within the Broader Tetradecadiyne Isomer Family
Classical Homocoupling and Cross-Coupling Strategies
Traditional methods for diyne synthesis often rely on copper-mediated coupling of terminal alkynes or their derivatives. These reactions have been instrumental in the field for over a century and continue to be relevant.
The Glaser coupling, first reported in 1869, is the oldest method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. nih.gov The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of an oxidant (like air or oxygen) and a base. nih.govorganic-chemistry.org A common variation is the Hay coupling, which utilizes a soluble catalyst system of a copper(I) salt with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA), offering greater versatility. organic-chemistry.orgnih.gov
While the classical Glaser-Hay reaction is highly effective for producing symmetrical diynes from a single terminal alkyne, it is not suitable for the direct synthesis of unsymmetrical diynes like this compound. chemmethod.com When a mixture of two different terminal alkynes is subjected to Glaser conditions, the result is often a statistical mixture of three products: two symmetrical homocoupled diynes and the desired unsymmetrical cross-coupled diyne, leading to low yields and difficult purification. psu.edu
To address this challenge, modifications aimed at achieving a "cross-Glaser" or heterocoupling reaction have been developed. These strategies often involve using one alkyne in large excess or employing specific ligands and conditions to favor the cross-coupling pathway over homocoupling. psu.eduacs.org For instance, recent advancements have adapted the Glaser reaction for bioconjugation, demonstrating that careful selection of ligands can promote the robust formation of unsymmetrical diynes in complex environments. nih.gov
Table 1: Comparison of Glaser Coupling Variants
| Coupling Type | Reactants | Products | Typical Catalyst/Conditions | Selectivity Issue |
|---|---|---|---|---|
| Classical Glaser Homocoupling | One terminal alkyne (R-C≡C-H) | Symmetrical diyne (R-C≡C-C≡C-R) | Cu(I) salt, oxidant (O₂), base | Not applicable |
| Glaser-Hay Homocoupling | One terminal alkyne (R-C≡C-H) | Symmetrical diyne (R-C≡C-C≡C-R) | Cu(I) salt, TMEDA, oxidant (O₂) | Not applicable |
| Glaser Cross-Coupling | Two different terminal alkynes (R¹-C≡C-H + R²-C≡C-H) | Mixture of R¹-diyne, R²-diyne, and R¹-R²-diyne | Cu(I) salt, oxidant, base | Low selectivity for the unsymmetrical product |
The Cadiot-Chodkiewicz coupling is the quintessential method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgresearchgate.net Introduced in the 1950s, this reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne (typically a bromoalkyne) and is catalyzed by a copper(I) salt in the presence of a base, such as an amine. rsc.orgalfa-chemistry.com
The generally accepted mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide intermediate. alfa-chemistry.com This species then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the unsymmetrical diyne and regenerate the Cu(I) catalyst. alfa-chemistry.com
Numerous modifications have been developed to improve the reaction's efficiency and tolerance to air. rsc.org One significant challenge is the competing homocoupling of the terminal alkyne (Glaser coupling), which can occur if the Cu(I) catalyst is oxidized to Cu(II) by air. chemistryviews.org Recent protocols have introduced a co-reductant, such as sodium ascorbate, to maintain the copper in its active Cu(I) state, allowing the reaction to be performed under aerobic conditions with high yields. chemistryviews.org
The Sonogashira reaction is a powerful cross-coupling method that typically forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. mdpi.comresearchgate.net While its primary application is the synthesis of enynes and arylalkynes, its principles can be adapted for the formation of diynes. mdpi.comgelest.com
One adaptation involves a two-step, one-pot sequence where an initial Sonogashira coupling is followed by a Glaser-type homocoupling. For example, an aryl bromide can be coupled with ethynyltrimethylsilane; subsequent treatment with a base can induce desilylation and homocoupling to yield a symmetrical 1,4-diaryl-1,3-butadiyne. gelest.com
A more direct route to unsymmetrical diynes that resembles a Cadiot-Chodkiewicz reaction can be achieved under Sonogashira-like conditions. This involves the palladium-copper catalyzed coupling of a terminal alkyne with a 1-iodoalkyne. tandfonline.com Another innovative approach for preparing terminal 1,3-diynes involves the Sonogashira coupling of a terminal alkyne with vinylidene chloride, followed by a base-promoted dehydrochlorination step to generate the second alkyne functionality. nih.gov These adaptations showcase the versatility of palladium catalysis in constructing complex alkyne frameworks.
Advanced Catalytic Systems for Diyne Construction
Modern synthetic chemistry has seen the development of highly sophisticated catalytic systems based on palladium and nickel, which offer alternatives to classical copper-catalyzed reactions, often with higher efficiency and broader functional group tolerance.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application extends to the synthesis of 1,3-diynes. thieme-connect.comresearchgate.net Palladium-catalyzed oxidative homocoupling of terminal alkynes offers an alternative to the copper-based Glaser reaction for creating symmetrical diynes. thieme-connect.com The choice of oxidant, ligand, and solvent can be crucial for achieving high yields and selectivity. thieme-connect.comorganic-chemistry.org For instance, systems using Pd(PPh₃)₂Cl₂ with iodine as the oxidant have proven effective for both aromatic and aliphatic terminal alkynes. thieme-connect.com
For the synthesis of unsymmetrical diynes, palladium catalysts can be employed in cross-coupling reactions. The palladium-catalyzed reaction of 1,1-dibromo-1-alkenes can be controlled to produce either symmetric or unsymmetric 1,3-diynes. acs.org Homocoupling is favored when using a weak phosphine (B1218219) ligand, while cross-coupling (a Sonogashira-type reaction with a terminal alkyne) is achieved with a more electron-rich ligand. acs.org Furthermore, palladium catalysts are central to the double-alkoxycarbonylation of 1,3-diynes, a process that converts them into highly substituted conjugated dienes, demonstrating their utility in the further functionalization of diyne systems. rsc.orgmdpi.com
Table 2: Selected Palladium-Catalyzed Diyne Syntheses
| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| Oxidative Homocoupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / Iodine | Symmetrical Diyne | thieme-connect.com |
| Homocoupling | 1,1-Dibromo-1-alkene | Pd catalyst / Tris(2-furyl)phosphine | Symmetrical Diyne | acs.org |
| Cross-Coupling | 1,1-Dibromo-1-alkene + Terminal Alkyne | Pd catalyst / Tris(4-methoxyphenyl)phosphine | Unsymmetrical Diyne | acs.org |
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions, including the synthesis of diynes. ucl.ac.uk Nickel-catalyzed cross-coupling reactions provide an efficient route to unsymmetrical 1,3-diynes. dntb.gov.uarsc.org
One notable strategy involves the coupling of alkynyl halides (e.g., bromoalkynes) with organometallic alkyne reagents. sioc-journal.cn Highly efficient syntheses have been developed using alkynylaluminum reagents as nucleophiles in reactions catalyzed by systems like Ni(acac)₂ or Ni(OAc)₂ with a phosphine ligand. rsc.orgsioc-journal.cn These reactions proceed under mild conditions and afford good to excellent yields for a wide range of substrates. rsc.org Another approach is the decarboxylative coupling of an alkynyl carboxylic acid with an aryl iodide, which can be catalyzed by nickel to produce diaryl alkynes while avoiding the formation of homocoupled diyne byproducts. ucl.ac.uk
Furthermore, nickel(0) complexes have been used in the cycloaddition copolymerization of non-conjugated diynes, such as this compound, with carbon dioxide to produce poly(2-pyrone)s, highlighting the utility of nickel in reactions involving these substrates. acs.orgresearchgate.net These advanced systems demonstrate the expanding scope of nickel catalysis in the construction and functionalization of complex molecules containing the diyne motif.
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5355609 |
| Copper(I) chloride | 24541 |
| Copper(I) iodide | 68434 |
| N,N,N′,N′-tetramethylethylenediamine (TMEDA) | 8094 |
| 1-Butyne | 8114 |
| 1-Octyne | 12308 |
| Ethynyltrimethylsilane | 12309 |
| Vinylidene chloride | 8129 |
| Palladium(II) chloride | 24290 |
| Iodine | 807 |
| Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) | 10455 |
| Nickel(II) acetate (B1210297) (Ni(OAc)₂) | 10456 |
Copper-Mediated Synthesis of Diynes
Copper-catalyzed oxidative coupling reactions, such as the Glaser-Hay coupling, are foundational methods for synthesizing symmetrical 1,3-diynes from terminal alkynes. chemmethod.com This process typically involves a copper(I) or copper(II) salt, a base, and an oxidant, often atmospheric oxygen. chemmethod.compsu.edu Recent advancements have focused on developing more efficient and environmentally friendly protocols. For instance, a system using catalytic amounts of copper(II) chloride (CuCl₂) and triethylamine (B128534) under solvent-free conditions provides an economical and green route to 1,3-diynes with excellent yields. psu.edu
The versatility of copper catalysis also extends to the synthesis of unsymmetrical diynes and more complex structures. A method employing CuCl and a 2-aminopyridine (B139424) ligand facilitates both homocoupling and heterocoupling of terminal alkynes, allowing for the creation of diynes with functional groups like dialdehydes without the need for protecting groups. chemmethod.com Furthermore, copper(II) triflate has been used to mediate a cascade cyclization of aryl diynes, demonstrating the formation of multiple C-C bonds in a single operation. acs.org
Table 1: Examples of Copper-Mediated Diyne Synthesis
| Catalyst System | Substrates | Product Type | Key Features | Source(s) |
|---|---|---|---|---|
| CuCl₂ / Triethylamine | Terminal alkynes | Symmetrical 1,3-diynes | Solvent-free, environmentally friendly, catalyst is recyclable. psu.edu | psu.edu |
| CuCl / 2-Aminopyridine | Terminal alkynes | Symmetrical & unsymmetrical diynes | Protecting-group-free synthesis of functionalized diynes. chemmethod.com | chemmethod.com |
| Cu(OTf)₂ | Aryl 1,6-diynes | Cyclized products | Cascade reaction forming two new C-C bonds. acs.org | acs.org |
| CuI / Tris(o-tolyl)phosphine | Terminal alkynes & 1-bromoalkynes | Unsymmetrical 1,3-diynes | Mild reaction conditions, good yields for cross-coupling. organic-chemistry.org | organic-chemistry.org |
Gold-Catalyzed Oxidative Cross-Coupling
Gold catalysis has emerged as a superior method for the selective synthesis of unsymmetrical 1,3-diynes. organic-chemistry.org Traditional methods often struggle with selectivity, producing a mixture of homocoupled and cross-coupled products. Gold-catalyzed oxidative cross-coupling overcomes this by using a gold catalyst, a ligand such as 1,10-phenanthroline (B135089) (Phen), and an oxidant like phenyliodonium (B1259483) diacetate (PhI(OAc)₂). acs.orgnih.gov This system achieves excellent heteroselectivity (>10:1) and is tolerant of a wide range of functional groups. organic-chemistry.orgacs.org
A key advantage of this method is that it does not require pre-functionalization of the alkyne or the use of a large excess of one of the coupling partners. acs.org The high efficiency is attributed to gold's properties as a superior π-acid, which facilitates the selective formation of gold acetylides and suppresses undesired homocoupling. organic-chemistry.org Kinetic studies have shown that gold catalysts can outperform copper and palladium systems in both selectivity and efficiency for this transformation. organic-chemistry.orgnih.gov
Table 2: Gold-Catalyzed Synthesis of Unsymmetrical Diynes
| Catalyst System | Oxidant | Key Features | Source(s) |
|---|---|---|---|
| AuCl₃ / 1,10-Phenanthroline | PhI(OAc)₂ | High heteroselectivity (>10:1), broad substrate tolerance, no prefunctionalization needed. acs.orgnih.gov | acs.orgnih.gov |
| [(n-Bu)₄N]⁺[Cl-Au-Cl]⁻ | PIDA | Efficient for challenging macrocyclizations to form cyclic conjugated diynes. nih.gov | nih.gov |
| Gold(I) / 1,10-Phenanthroline / AgOTs | Alkynyl hypervalent iodine(III) reagents | Au/Ag co-catalyzed π-activation mechanism for unsymmetrical 1,3-diynes. rsc.orgrsc.org | rsc.orgrsc.org |
Iron-Catalyzed Diyne Synthesis in Aqueous Media
Iron, being abundant and having low toxicity, presents an attractive alternative to precious metal catalysts. mdpi-res.com Iron-catalyzed methods for diyne synthesis have been developed, with a notable protocol involving the cross-coupling of 1-bromoalkynes with terminal alkynes in water. organic-chemistry.org This reaction proceeds under aerobic conditions and demonstrates enhanced yields and selectivity, particularly when coupling less acidic terminal alkynes with more acidic ones. organic-chemistry.org
Iron catalysts are also effective in constructing more complex molecular architectures from diynes. For example, an iron-catalyzed [2+2+2] cycloaddition of diynes with cyanamides or nitriles provides an atom-efficient, high-yielding, and regioselective route to highly substituted 2-aminopyridines and other pyridine (B92270) derivatives. nih.govresearchgate.net These reactions highlight the potential of iron catalysis to promote transformations in environmentally benign solvents like water, contributing to greener chemical processes. organic-chemistry.orgmdpi-res.com
Table 3: Iron-Catalyzed Reactions for Diyne Synthesis and Functionalization
| Reaction Type | Catalyst System | Key Features | Source(s) |
|---|---|---|---|
| Cross-coupling | Iron catalyst | Couples 1-bromoalkynes with terminal alkynes in water under air. organic-chemistry.org | organic-chemistry.org |
| [2+2+2] Cycloaddition | FeI₂ / dppp (B1165662) | Reacts diynes and cyanamides to form 2-aminopyridines. nih.gov | nih.gov |
| [2+2+2] Cycloaddition | [CpFe(naphth)][PF₆] | Reacts diynes and nitriles to form substituted pyridines. researchgate.net | researchgate.net |
Rhodium-Catalyzed C-C Activation Pathways
Rhodium catalysts are powerful tools for advanced organic synthesis involving diynes, often through C-H or C-C bond activation pathways. researchgate.netresearchgate.net These methods enable the construction of complex heterocyclic systems. For instance, rhodium(III)-catalyzed C-H activation and annulation of aryl compounds (like aryl thiocarbamates or benzoyloxycarbamates) with 1,3-diynes lead to the synthesis of alkynylated coumarins and isocoumarins. acs.orgchemrxiv.org The mechanism typically involves the formation of a rhodacyclic intermediate, followed by the insertion of the diyne. acs.orgchemrxiv.org
Another significant application is the rhodium-catalyzed [2+2+2] cycloaddition of diynes with carbon dioxide, which produces pyrones under mild conditions. beilstein-journals.org This transformation involves the oxidative cyclization of the diyne and CO₂ on the rhodium center. beilstein-journals.org These rhodium-catalyzed reactions provide step- and atom-economical routes to valuable chemical scaffolds from readily available diyne precursors. researchgate.net
Table 4: Rhodium-Catalyzed Transformations of Diynes | Reaction Type | Reactants | Product | Key Features | Source(s) | | :--- | :--- | :--- | :--- | | C-H Activation/Annulation | Aryl thiocarbamates + 1,3-diynes | Alkynylated coumarins | Selective synthesis of fluorescent compounds. acs.org | acs.org | | C-H Activation/Annulation | Benzoyloxycarbamates + 1,3-diynes | Alkynylated and bis-isocoumarins | Selective redox-neutral double C-H bond activation. chemrxiv.org | chemrxiv.org | | [2+2+2] Cycloaddition | Diynes + CO₂ | Pyrones | Efficient carboxylation under mild conditions. beilstein-journals.org | beilstein-journals.org |
Stereoselective and Regioselective Synthesis of Substituted Diynes
Achieving high levels of stereoselectivity and regioselectivity is a central goal in modern organic synthesis. In the context of diynes, several catalytic systems have been developed to control the outcome of reactions. A mild copper-catalyzed monoborylation of conjugated diynes with bis(pinacolato)diboron (B136004) affords enynylboronates with high regio- and stereoselectivity. nih.gov This method is effective for various diynes, including unsymmetrical ones, and provides products with selectivity that is complementary to classical hydrometalation reactions. nih.gov
Similarly, a nickel-catalyzed three-component hydrocarboxylation of diynes with diethylzinc (B1219324) and carbon dioxide (1 atm) yields conjugated 2,4-alkadienoic acids with very high stereo- and regioselectivity. acs.org Cobalt-catalyzed [2+2+2] cycloaddition of α,ω-diynes with nitriles also shows regioselectivity controlled by a combination of steric and electronic effects, leading to specifically substituted pyridines. thieme-connect.com These examples underscore the power of transition metal catalysis in directing the formation of specific isomers from multifunctional substrates like diynes.
Application of Hypervalent Iodine Reagents in Diyne Synthesis
Hypervalent iodine(III) reagents have gained prominence as environmentally friendly and highly reactive compounds in organic synthesis. researchgate.netacs.org In diyne synthesis, they are particularly useful as alkynylating agents. Ethynylbenziodoxolones (EBX), a type of cyclic hypervalent iodine reagent, can participate in gold-catalyzed cross-coupling reactions with terminal alkynes to produce unsymmetrical diynes. rsc.org
In these reactions, the hypervalent iodine compound can play a dual role, acting as both an oxidant and a source of an alkynyl group (an "alkyne surrogate"). rsc.org DFT computational studies have elucidated the mechanism, suggesting a Au/Ag co-catalyzed pathway where a silver acetylide intermediate attacks a gold-coordinated alkynyl hypervalent iodine reagent. rsc.orgrsc.org This approach provides a novel and efficient strategy for forming C(sp)-C(sp) bonds. rsc.org Spirocyclic EBX reagents have also been used in copper(I)-catalyzed reactions to synthesize 1,3-diynes. researchgate.net
Development of Environmentally Benign and Atom-Economical Diyne Synthesis Protocols
Modern synthetic chemistry emphasizes the development of "green" methodologies that are both efficient and sustainable. psu.edu This includes using non-toxic catalysts, minimizing waste, and designing atom-economical reactions where most atoms from the reactants are incorporated into the final product. researchgate.netkul.pl
Several protocols for diyne synthesis align with these principles:
Solvent-Free Reactions : A copper-catalyzed homocoupling of terminal alkynes can be performed without a solvent, reducing volatile organic compound emissions. psu.edu
Aqueous Media : The use of water as a solvent, as seen in some iron-catalyzed cross-coupling reactions, is a significant step towards greener chemistry. organic-chemistry.org
Atom Economy : The synthesis of 1,4-diynes from propargyl alcohols and terminal alkynes is highly atom-economical, producing only water as a byproduct. organic-chemistry.org Similarly, iodine-promoted synthesis of isoquinolones from o-alkynylaldehydes is a transition-metal-free, atom-economical process. rsc.org
Sustainable Reagents : Using inexpensive and readily available starting materials like calcium carbide as an acetylene (B1199291) source offers a cost-effective and environmentally conscious alternative for synthesizing 1,3-diynes. researchgate.net
These approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. kul.plorganic-chemistry.org
Cycloaddition Reactions of Diyne Frameworks
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. In the context of diynes, these reactions offer pathways to a diverse range of carbo- and heterocyclic structures.
Bergman Cyclization in Ene-Diyne Systems
The Bergman cyclization is a rearrangement reaction of an enediyne to form a highly reactive p-benzyne biradical. wikipedia.org This process, first reported in the early 1970s, has garnered significant interest due to its role in the mechanism of action of some naturally occurring antitumor antibiotics. acs.org The reaction is typically thermally initiated, with the rate being influenced by factors such as the distance between the acetylenic termini and steric effects. acs.orgresearchgate.net For acyclic enediynes, the temperatures required for Bergman cyclization are often high, which can limit their synthetic utility. researchgate.net
While this compound itself is not an enediyne, the principles of Bergman cyclization are relevant to the broader class of diyne-containing molecules. The cyclization of acyclic enediynes is influenced by substituents, with electron-withdrawing groups potentially lowering the activation energy. acs.org The nature of the linker connecting the two alkyne units in non-conjugated diynes also plays a crucial role in their cyclization behavior. acs.org Studies on various acyclic enediynes have shown that the cyclization process can be followed by different reaction pathways, including the formation of stable aromatic products upon trapping of the intermediate diradical. nku.eduirb.hr
Nickel(0)-Catalyzed [2+2+2] Cycloaddition with Maleimides and Carbon Dioxide
Nickel(0) complexes have proven to be effective catalysts for the [2+2+2] cycloaddition of diynes with various coupling partners, including maleimides and carbon dioxide. nih.govfigshare.com These reactions provide a direct route to highly functionalized cyclic compounds.
In the case of maleimides, nickel(0) catalysts facilitate a double-cycloaddition reaction with diynes to produce poly(bicyclo[2.2.2]oct-7-ene)s. figshare.comrsc.orgrsc.org Research has shown that this compound can undergo this copolymerization with N-substituted maleimides to form soluble polymers. figshare.comacs.orgacs.org The reaction conditions, such as the molar ratio of reactants, are important for achieving efficient formation of the desired bicyclo[2.2.2]oct-7-ene structures. figshare.com
The cycloaddition of diynes with carbon dioxide, a renewable and abundant C1 source, is a particularly attractive transformation. nih.gov Nickel(0) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have been shown to be highly effective in catalyzing the cycloaddition of diynes and CO2 to form 2-pyrones under mild conditions. researchgate.netresearchgate.netosti.gov The mechanism is thought to involve the initial reaction of the nickel complex with CO2. researchgate.net Studies on the copolymerizability of various diynes, including this compound, with CO2 have been conducted to understand the reactivity order of the diynes. researchgate.net The regioselectivity of this reaction with unsymmetrical diynes is influenced by the steric properties of the substituents on the diyne and the nature of the ligand on the nickel catalyst. mdpi.com
Intramolecular Cyclization Pathways of Diynes
The intramolecular cyclization of non-conjugated diynes can be promoted by various transition metal catalysts, leading to the formation of bridged cyclic structures. nih.govoup.com For instance, zirconocene (B1252598) complexes react with non-conjugated diynes to yield bridged zirconacyclopentenes. oup.com The outcome of these reactions can be highly dependent on the nature of the substituents on the diyne. oup.com
Rhodium(I) catalysts have been employed in the intramolecular [2+2+2] cyclization of diynes tethered to enones, providing a pathway to highly substituted tricyclic core structures. nih.gov These reactions can be efficiently promoted by microwave irradiation. nih.gov The development of catalytic systems for the cyclization of diynes is an active area of research, with a focus on achieving high selectivity and efficiency. acs.org For example, cationic platinum complexes have been developed for the cyclization/hydrosilylation of 1,6- and 1,7-diynes. acs.org
Hydroelementation Reactions (Hydroboration, Hydrosilylation, etc.) of Diynes
Hydroelementation reactions, involving the addition of an E-H bond (where E is an element such as boron, silicon, etc.) across a carbon-carbon multiple bond, are fundamental transformations in organic synthesis. rsc.orgrsc.org For diynes, these reactions offer a means to introduce functionality with control over regio- and stereoselectivity. rsc.org
Regio- and Stereoselectivity in Diyne Hydroelementation
Controlling the regio- and stereoselectivity of hydroelementation reactions of diynes is a significant challenge due to the presence of two reactive triple bonds. rsc.orgrsc.org The outcome of these reactions is highly dependent on the substrate, the catalyst, and the reaction conditions. rsc.org
In hydroboration, for example, different catalytic systems can lead to the addition of the boryl group to either the internal or external carbon of the diyne unit. nih.govacs.org Cobalt catalysts have been shown to exhibit ligand-controlled regiodivergence in the syn-hydroboration of 1,3-diynes. acs.org Similarly, transition metal-free methods using phosphine catalysts have been developed for the trans-hydroboration of 1,3-diynes with high regio- and stereoselectivity. nih.gov
In hydrosilylation, cobalt-catalyzed systems have been developed for the highly regio- and stereoselective synthesis of silyl-functionalized 1,3-enynes from 1,3-diynes. nih.govacs.org Platinum catalysts are also widely used, and by carefully choosing the catalyst and reaction conditions, it is possible to selectively obtain either mono- or bis-silylated products. acs.org The hydrosilylation of diynes typically proceeds via a syn-addition mechanism. mdpi.com
Catalytic Systems for Controlled Hydroelementation of Diynes
A variety of catalytic systems have been developed to achieve controlled hydroelementation of diynes. rsc.org These systems often employ transition metals such as cobalt, rhodium, ruthenium, and platinum. rsc.orgacs.orgacs.orgmdpi.com
For hydroboration, both copper and cobalt-based catalysts have been utilized to achieve selective transformations. nih.govacs.org Copper catalysts have been used for the cis-hydroboration of diynes, while cobalt systems can be tuned to provide different regioisomers depending on the phosphine ligand employed. nih.govacs.org Ruthenium complexes have also been shown to be effective catalysts for the hydroboration of separated diynes. rsc.org
For hydrosilylation, cobalt complexes with ligands such as dppp (1,3-bis(diphenylphosphino)propane) have been shown to be highly effective for the regio- and stereoselective hydrosilylation of 1,3-diynes. rsc.orgnih.govacs.org Platinum catalysts, such as Karstedt's catalyst (Pt2(dvs)3), PtO2, and Pt(PPh3)4, are also versatile for the hydrosilylation of 1,3-diynes, allowing for the selective formation of either monoadducts or bisadducts. acs.org The choice of catalyst is crucial; for instance, less active platinum catalysts like PtO2 and Pt(PPh3)4 are more suitable for the selective formation of monosilylated enynes. acs.org
Electrophilic and Nucleophilic Additions to Diyne Bonds
The reactivity of the carbon-carbon triple bonds in this compound, a non-conjugated internal diyne, is characterized by its susceptibility to both electrophilic and nucleophilic addition reactions. The high electron density of the π-systems makes the alkyne moieties nucleophilic, yet the sp-hybridization of the carbon atoms imparts significant electrophilicity.
Electrophilic Addition:
Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes. libretexts.org This reduced reactivity is attributed to the formation of a high-energy vinyl cation intermediate during the reaction pathway. libretexts.org For an internal, symmetrically substituted alkyne like either of the triple bonds in this compound, the initial addition of an electrophile (E⁺) would proceed without regioselectivity, as the two sp-hybridized carbons are electronically equivalent.
The general mechanism involves the attack of the alkyne's π-electron cloud on an electrophile, such as a proton (H⁺) from a hydrogen halide (HX). This leads to the formation of a vinyl carbocation intermediate. Subsequent attack by the nucleophilic counter-ion (X⁻) on the carbocation yields the final addition product. libretexts.org Given the presence of two triple bonds in this compound, the reaction can occur at either alkyne group. With a sufficient amount of the electrophilic reagent, addition can occur across both triple bonds.
Common electrophilic addition reactions for alkynes include:
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond. For an internal alkyne, this initially produces a haloalkene. libretexts.org
Halogenation: The addition of halogens (Br₂, Cl₂) results in the formation of a dihaloalkene, which can then react further to form a tetrahaloalkane. libretexts.org The reaction often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. libretexts.org
Hydration: Acid-catalyzed hydration (using H₂SO₄ and HgSO₄ as a catalyst) of an internal alkyne yields a ketone. msu.edu The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. chemistrysteps.com For a symmetrical internal alkyne like those in this compound, hydration of one triple bond would yield a single ketone product, tetradecan-4-one or tetradecan-12-one.
Nucleophilic Addition:
The sp-hybridized carbon atoms of an alkyne are more electrophilic than the sp²-hybridized carbons of an alkene, allowing alkynes to undergo nucleophilic addition, a reaction mode not typically observed for simple alkenes. msu.eduwikipedia.org This reaction is particularly relevant for alkynes activated by electron-withdrawing groups, but can also occur with unactivated alkynes under forcing conditions or with very strong nucleophiles.
The reaction mechanism involves the attack of a nucleophile (:Nu⁻) on one of the alkyne carbons, forming a vinylic carbanion intermediate. This intermediate is then typically protonated by a proton source (like water or an alcohol) to give the final alkene product. wikipedia.org
For this compound, nucleophilic addition would require a potent nucleophile. Examples of nucleophilic addition reactions include:
Addition of Organometallic Reagents: While Grignard reagents can react with terminal alkynes as a base, their addition to internal alkynes is less common but can be achieved, often requiring specific catalysts. utdallas.edu
Addition of Amines and Alcohols: The addition of amines (hydroamination) or alcohols (hydroalkoxylation) to internal alkynes is typically catalyzed by transition metals. mdpi.com These reactions are powerful methods for synthesizing enamines and vinyl ethers, respectively.
Free Radical Reactions Involving Diyne Moieties
The alkyne moieties within this compound can also participate in free radical reactions. These reactions are typically initiated by the formation of a radical species, which then adds to one of the carbon-carbon triple bonds. aakash.ac.in
A common type of free radical reaction involving diynes is radical cyclization. manchester.ac.uk This process is particularly efficient for 1,6- and 1,7-diynes, where the chain length is optimal for the formation of five- or six-membered rings. While the long C₇-alkane chain separating the two alkyne groups in this compound makes intramolecular cyclization highly unlikely, the fundamental reactivity of the alkyne units towards radicals remains.
The general mechanism for a radical addition to an alkyne involves three main stages:
Initiation: A radical initiator (e.g., AIBN, peroxides) generates a radical species upon heating or irradiation. masterorganicchemistry.com
Propagation: The generated radical adds to one of the alkyne carbons, creating a vinylic radical. This new radical can then abstract an atom (e.g., a hydrogen atom from a solvent or another molecule) or react with another species to continue the chain reaction. masterorganicchemistry.com
Termination: The reaction ceases when two radical species combine. aakash.ac.in
In the context of diyne analogues, radical cascade cyclizations have been developed to create complex polycyclic structures. figshare.comnih.gov For example, a radical can add to one alkyne, and the resulting vinyl radical can then undergo an intramolecular cyclization by attacking the second alkyne, leading to the formation of cyclic and bicyclic systems. manchester.ac.ukfrontiersin.org While not directly applicable to the linear structure of this compound for intramolecular reactions, this highlights the general susceptibility of diyne systems to radical-mediated transformations. Such reactivity could be exploited in intermolecular reactions, where a radical adds to one alkyne of the diyne and the resulting vinyl radical reacts with another molecule.
Metal-Ligand Cooperative Effects in Diyne Transformations
Modern synthetic chemistry often utilizes metal-ligand cooperativity to achieve transformations that are difficult or impossible with traditional reagents. researchgate.net This concept involves both the metal center and the ligand actively participating in bond activation and formation during a catalytic cycle. chinesechemsoc.org Such cooperative effects can be applied to the transformation of diynes like this compound, enabling highly selective and efficient reactions.
Metal-ligand cooperativity (MLC) can manifest in several ways:
Bifunctional Catalysis: The ligand can possess a basic or acidic site that works in concert with the Lewis acidic metal center to activate substrates. For instance, a ligand with a basic amine functionality can deprotonate a substrate while the metal activates the alkyne. acs.org
Ligand-Based Reactivity: The ligand itself can undergo reversible chemical changes, such as aromatization/dearomatization, to facilitate substrate transformation. acs.org This is common in pincer-type complexes.
Dual Catalysis: Two different metal catalysts can work cooperatively to promote a reaction. For example, a dual gold-catalysis system has been used for the cycloisomerization of 1,5-allenynes. mdpi.com
In the context of alkyne and diyne transformations, MLC has been employed for various reactions:
Hydrofunctionalization: The addition of E-H bonds (where E = B, Si, N, O) across a triple bond can be facilitated by cooperative catalysis. For example, dinuclear manganese catalysts have shown efficacy in the selective functionalization of alkynes. nih.gov
Dimerization and Coupling: Metal-ligand systems can control the dimerization of terminal alkynes to form enynes. nsf.gov
Carbometalation: Iron-copper cooperative catalysis has been shown to be effective for the carbomagnesiation of alkynes, where an alkyl group and a magnesium species are added across the triple bond. researchgate.net
For a substrate like this compound, a catalyst exhibiting metal-ligand cooperativity could selectively activate one of the two internal alkyne units, potentially allowing for monofunctionalization or a controlled cascade reaction. The design of the ligand is crucial, as it can influence the steric and electronic environment of the metal center, thereby dictating the regio- and stereoselectivity of the transformation. chinesechemsoc.org For example, cooperative catalyst systems have been developed for the trans-hydroalkynylation of internal 1,3-enynes, demonstrating the high level of control achievable. nsf.gov
Polymerization and Advanced Materials Applications of 3,11 Tetradecadiyne
Copolymerization of 3,11-Tetradecadiyne in Poly(bicyclo[2.2.2]oct-7-ene) Synthesis
The synthesis of poly(bicyclo[2.2.2]oct-7-ene)s represents a significant area where this compound has been employed. These polymers are noted for their rigid and complex architectures.
A key method for synthesizing poly(bicyclo[2.2.2]oct-7-ene)s involves the nickel(0)-catalyzed double-cycloaddition copolymerization of diynes with N-substituted maleimides. nih.govnih.gov In this reaction, two molecules of the maleimide (B117702) undergo a cycloaddition with the two alkyne units of the diyne to form the repeating bicyclo[2.2.2]oct-7-ene ring structure within the polymer backbone. nih.gov Specifically, the copolymerization of this compound with N-phenylmaleimide has been successfully achieved using a dicarbonylbis(triphenylphosphine)nickel(0) [Ni(CO)₂(PPh₃)₂] catalyst, yielding a soluble poly(bicyclo[2.2.2]oct-7-ene). nih.govnih.gov This type of copolymer possesses a unique, wholly carbon backbone with a rigid, fence-like structure. nih.gov
The structure of the diyne monomer plays a critical role in determining the properties of the final polymer, particularly its solubility. Research has shown that the copolymerization of this compound with N-phenylmaleimide results in a soluble polymer. nih.govnih.govfishersci.ca This is in contrast to copolymerizations using more rigid, aromatic diynes like 1,4-diethynylbenzene (B1207667) with certain N-substituted maleimides, which have been found to produce insoluble copolymers. nih.govnih.gov The flexible seven-carbon methylene (B1212753) chain between the alkyne groups in this compound imparts solubility to the resulting rigid-chain polymer. This flexibility disrupts the tight packing that can occur with more rigid monomers, preventing the formation of insoluble aggregates.
While specific molecular weight data for the this compound-based poly(bicyclo[2.2.2]oct-7-ene) is not detailed in the provided sources, related systems using other diynes have achieved molecular weights up to 35,000. nih.govnih.gov The choice of both the diyne and the N-substituted maleimide (e.g., N-phenylmaleimide, N-octylmaleimide, N-ethylmaleimide) influences the reaction outcome and polymer characteristics. nih.gov
Formation of π-Conjugated Acetylenic Polymers from Diynes
The presence of triple bonds in diynes like this compound allows for their use in creating π-conjugated acetylenic polymers. nih.gov The backbones of these polymers feature electronic communication between the unsaturated repeating units, a structure that can give rise to novel electronic and optical properties not typically found in electronically saturated condensation or vinyl polymers. nih.gov While many examples focus on aromatic or thiophene-based acetylenic polymers, the fundamental principle applies to polymers derived from aliphatic diynes as well. nih.govnih.gov The delocalized electron system in these materials is key to their functionality in various advanced applications. nih.gov
Diynes as Building Blocks for Organic Electronic Materials
Building on their π-conjugated nature, polymers derived from diynes are valuable as organic electronic materials. fishersci.beereztech.com These materials are foundational to devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic-light emitting diodes (OLEDs). fishersci.befishersci.ca The ability to tune the electronic properties through chemical synthesis makes them particularly attractive. fishersci.ca
A pertinent application is the development of conjugated acetylenic polymers for photoelectrochemical (PEC) water splitting. nih.govnih.govnih.gov For instance, thiophene-based acetylenic polymers have been engineered to act as efficient photocathodes, where the conjugated triple bonds (C≡C) are identified as active sites for catalyzing water reduction. nih.gov This demonstrates the direct role of the diyne-derived acetylenic units as functional components in organic electronic devices, opening possibilities for materials based on monomers like this compound.
Synthesis of Resins and High-Performance Polymeric Composites
Polymers can be formulated into resins and used to create high-performance composites by incorporating fillers to enhance mechanical and thermal properties. americanelements.comnih.gov High-performance composite resins are designed to meet stringent standards for process efficiency and end-use performance in demanding environments. nih.gov The polymers derived from this compound, such as the poly(bicyclo[2.2.2]oct-7-ene)s, possess characteristics that make them suitable candidates for such applications. The inherent rigidity of the bicyclo[2.2.2]oct-7-ene unit can contribute to high strength and thermal stability, properties that are desirable in advanced composites. nih.govnih.gov The synthesis of composites often involves mechanically mixing additives with a polymer resin to impart specific properties, such as improved strength, wear resistance, or thermal conductivity, to the final product. americanelements.com
Development of Novel Poly(2-pyrone)s via Diyne and Carbon Dioxide Cycloaddition Polymerization
A novel and environmentally conscious application of this compound is its use in the synthesis of poly(2-pyrone)s through cycloaddition polymerization with carbon dioxide (CO₂). nih.govfishersci.seuni.lu This reaction is efficiently catalyzed by nickel(0) complexes, such as Ni(COD)₂ combined with specific ligands, and provides a method to incorporate CO₂ as a comonomer into a polymer backbone. nih.govnih.govnih.gov
In a comparative study of five different diynes, this compound (designated as diyne A) exhibited the highest copolymerizability in the nickel(0)-catalyzed 1:1 cycloaddition copolymerization with CO₂. nih.gov The order of copolymerizability was determined to be: This compound (A) > 1,7-cyclotridecadiyne (B1607464) (E) > 2,6-octadiyne (B1345634) (B) > 1,4-di(2-hexynyl)benzene (C) > 1,3-di(2-hexynyl)benzene (D) . nih.gov This high reactivity was considered noteworthy, especially as its initial cycloaddition reactivity to form the first oligomer was the lowest among the tested diynes. nih.gov This suggests that the structure of this compound is particularly favorable for the propagation steps of the polymerization. The resulting poly(2-pyrone)s are a unique class of polymers with potential applications stemming from the properties of the pyrone ring.
Interactive Data Table: Copolymerizability of Diynes with CO₂
| Diyne Name | Code | Copolymerizability Rank |
|---|---|---|
| This compound | A | 1 |
| 1,7-Cyclotridecadiyne | E | 2 |
| 2,6-Octadiyne | B | 3 |
| 1,4-di(2-hexynyl)benzene | C | 4 |
| 1,3-di(2-hexynyl)benzene | D | 5 |
Data sourced from reference nih.gov
Analytical and Spectroscopic Characterization Techniques for Diyne Compounds
Mass Spectrometry (MS) for Identification and Structural Confirmation (e.g., GC-MS, LC-MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a formidable tool for identifying and confirming the structure of molecules like 3,11-Tetradecadiyne.
In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process often causes the molecular ion to fragment in a predictable manner. wikipedia.org
For a long-chain diyne like this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bonds along the alkyl chain. nih.gov The analysis of these fragment ions provides valuable clues to the molecule's structure. wikipedia.org For instance, the presence of specific fragment ions can help locate the positions of the triple bonds within the carbon chain. Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be used and often results in in-source fragmentation. nih.gov
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol |
| Molecular Ion Peak (m/z) | 190 |
| Major Fragmentation Pathways | Cleavage of C-C bonds in the alkyl chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, etc.) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.comslideshare.net
In the ¹H NMR spectrum of this compound, different sets of protons will appear as distinct signals with specific chemical shifts (δ), integration values, and splitting patterns (multiplicity). The chemical shift indicates the electronic environment of the protons, the integration relates to the number of protons giving rise to the signal, and the multiplicity reveals the number of neighboring protons. jchps.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a signal at a characteristic chemical shift. compoundchem.com The sp-hybridized carbons of the alkyne groups will have distinct chemical shifts that differentiate them from the sp³-hybridized carbons of the alkyl chain. oregonstate.edu
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity of atoms within the molecule. researchgate.net A COSY spectrum shows correlations between protons that are coupled to each other, allowing for the step-by-step assembly of the molecular structure. semanticscholar.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C14 (CH₃) | ~0.9 | ~13 |
| C2, C13 (CH₂) | ~1.4 | ~22 |
| C5, C10 (CH₂) | ~1.5 | ~28 |
| C6, C9 (CH₂) | ~1.4 | ~29 |
| C7, C8 (CH₂) | ~1.5 | ~28 |
| C4, C11 (≡C-H) | ~2.1 | ~80 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Triple Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org They are particularly useful for identifying the presence of specific functional groups, such as the carbon-carbon triple bond (C≡C) in alkynes.
In the IR spectrum, the C≡C stretching vibration of an internal alkyne, like in this compound, typically appears as a weak absorption in the region of 2100-2260 cm⁻¹. orgchemboulder.com The weakness of this band is due to the low polarity of the internal triple bond. libretexts.org
Raman spectroscopy is often more sensitive to the C≡C stretching vibration, especially for symmetrical or nearly symmetrical alkynes, as this vibration leads to a significant change in polarizability. aps.org Therefore, a distinct and sharp peak in the 2100-2260 cm⁻¹ region of the Raman spectrum would be a strong indicator of the diyne functionality in this compound.
Table 3: Characteristic Vibrational Frequencies for Alkynes
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡C Stretch (Internal) | 2100 - 2260 | 2100 - 2260 | Weak in IR, Strong in Raman |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation of Diyne Mixtures
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. walshmedicalmedia.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
Gas Chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. GC is also effective in separating isomers of long-chain hydrocarbons.
High-Performance Liquid Chromatography separates components of a mixture based on their interactions with a solid stationary phase and a liquid mobile phase. nih.gov For a nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The retention time of the compound in the column is an indicator of its polarity, and the area of the peak in the chromatogram is proportional to its concentration. HPLC is also a powerful tool for separating isomers. mtc-usa.comwelch-us.com
X-ray Crystallography for Solid-State Structural Determination
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. msu.edu This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. libretexts.org The diffraction pattern arises from the scattering of X-rays by the electrons in the crystal lattice. youtube.com Mathematical analysis of the diffraction data allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined.
For a long-chain molecule like this compound, an X-ray crystal structure would reveal the precise geometry of the alkyne groups, which are expected to be linear. It would also show the conformation of the long alkyl chain, which is likely to adopt a staggered arrangement to minimize steric hindrance. The crystal packing would illustrate how the individual molecules arrange themselves in the solid state.
Computational and Theoretical Investigations of Diyne Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of diyne compounds. chemmethod.comchemmethod.com For a molecule like 3,11-Tetradecadiyne, which features two isolated carbon-carbon triple bonds, these calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A theoretical study on cyclic diynes using DFT revealed the presence of through-space interactions between the non-conjugated triple bonds, which can be characterized by the presence of a bond critical point between them. researchgate.net Although this compound is an acyclic and flexible molecule, similar computational analyses can provide insights into potential intramolecular interactions between the diyne moieties as the chain folds into various conformations.
The electronic structure of long-chain organogold clusters containing polyyne linkages has been investigated using a combination of photoelectron imaging and quantum chemical calculations. rsc.org These studies show that the electron affinity increases with the length of the carbon chain. rsc.org Such findings are valuable for understanding the electronic behavior of long-chain diynes like this compound.
Table 1: Predicted Electronic Properties of Diyne Systems from Computational Studies
| Property | Significance | Computational Method | General Findings for Diynes |
| HOMO Energy | Electron-donating ability | DFT | Higher in molecules with greater electron density at the triple bonds. chemmethod.com |
| LUMO Energy | Electron-accepting ability | DFT | Influenced by the presence of electron-withdrawing groups. chemmethod.com |
| HOMO-LUMO Gap | Chemical reactivity and stability | DFT | Decreases with increasing chain length in related long-chain systems. ucl.ac.uk |
| Electron Affinity | Ability to accept an electron | DFT, CAM-B3LYP | Increases with increasing carbon chain length. rsc.org |
Molecular Modeling and Simulation of Diyne-Containing Architectures
Molecular modeling and simulations, particularly molecular dynamics (MD), are instrumental in studying the dynamic behavior and self-assembly of long-chain molecules like this compound. aps.org These methods allow for the investigation of how molecular architecture influences the formation of ordered structures in different environments.
Studies on the self-assembly of long-chain fatty acid derivatives containing diyne groups have shown that these molecules can form lamellar structures. purdue.edu The orientation and packing of the molecules are influenced by intermolecular interactions between the head groups and the alkyl chains. purdue.edu While this compound lacks a polar head group, its long hydrophobic chains and the presence of diyne functionalities can still lead to organized assemblies, particularly in solution or on surfaces.
MD simulations of long-chain molecules have revealed that chain flexibility and length play a significant role in the dynamics of surface ordering. aps.org For semi-rigid chains, longer molecules have been observed to form oriented domains more rapidly. aps.org The flexible nature of the octamethylene linker in this compound allows for a wide range of conformations, which can be explored through simulation to understand its aggregation behavior.
The self-assembly of diacetylene-containing glycolipids has been shown to be significantly affected by the position of the diyne group and the length of the alkyl chain. researchgate.net These molecules can form various architectures such as tubules, rods, and sheets. researchgate.net While these systems contain polar headgroups that direct assembly, the underlying principles of how chain structure dictates supramolecular morphology are relevant to understanding the potential for this compound to form structured materials.
Computational Studies of Reaction Mechanisms in Diyne Synthesis and Transformations
Computational chemistry provides critical insights into the mechanisms of reactions involving diynes, from their synthesis to their subsequent transformations. DFT calculations have been widely used to elucidate the reaction pathways, transition states, and intermediates in various diyne-related chemical processes.
The synthesis of diynes often involves coupling reactions of terminal alkynes. The Glaser-Hay coupling, a copper-catalyzed reaction, is a common method for producing 1,3-diynes. chemmethod.comchemmethod.com Computational studies have proposed detailed mechanisms for these reactions, often involving the formation of a copper-acetylide intermediate. chemmethod.comchemmethod.com For a non-conjugated diyne like this compound, its synthesis would likely involve the coupling of two smaller alkyne fragments, and computational methods could be used to optimize reaction conditions and understand the catalytic cycle.
The mechanisms of various hydrofunctionalization reactions of 1,3-diynes, catalyzed by transition metals like palladium and gold, have been investigated computationally. mdpi.com For instance, the hydroaminocarbonylation of 1,3-diynes has been proposed to proceed through the insertion of a C≡C bond into a Pd-H bond, followed by CO insertion and reaction with an amine. mdpi.com DFT calculations have also been used to corroborate the mechanistic proposals for gold-catalyzed cycloadditions of diynes. mdpi.com
Computational studies on the cyclization of 1,5-diynes have shown that the nature of the linker between the two alkyne units plays a crucial role in determining the preferred reaction pathway. acs.org When the linker disrupts the conjugation between the alkyne moieties, it can significantly affect the activation barriers for different cyclization modes. acs.org These findings are relevant for predicting the reactivity of the flexible octamethylene linker in this compound in potential intramolecular reactions.
In Silico Approaches to Molecular Interactions and Conformational Analysis of Diynes
The flexible nature of long-chain diynes like this compound gives rise to a complex conformational landscape that can be effectively explored using in silico methods. rsc.org Understanding the preferred conformations and the nature of intermolecular interactions is key to predicting the physical properties and biological activity of such molecules.
Conformational analysis of flexible molecules can be performed using a variety of computational techniques, including molecular mechanics and quantum chemical methods. mdpi.com For long-chain alkanes, it has been shown that the population of different conformers, such as trans and gauche, can be predicted computationally. ucl.ac.uk The octamethylene chain in this compound can adopt numerous conformations, and computational methods can help identify the low-energy conformers that are most likely to be populated.
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of flexible molecules in solution. dovepress.comdiva-portal.org These simulations can reveal how molecules like this compound interact with each other and with solvent molecules. The simulations can provide information on hydrogen bonding, van der Waals interactions, and π-stacking interactions, although the latter would be less significant for non-conjugated diynes compared to aromatic systems. researchgate.net
The study of intermolecular interactions is crucial for understanding the properties of materials formed from diyne building blocks. For example, the interactions between long-chain molecules in self-assembled monolayers can be modeled to understand the stability and ordering of the film. aps.org In the context of this compound, in silico methods can be used to predict how individual molecules might pack in the solid state or aggregate in solution, driven by the subtle interplay of weak intermolecular forces.
Role of Diyne Motifs in Natural Products and Complex Molecular Architectures
Biosynthetic Pathways Leading to Diyne Functionalities in Biological Systems
As 3,11-tetradecadiyne has not been identified as a natural product, there are no known biosynthetic pathways leading to its formation in biological systems. The biosynthesis of naturally occurring diynes typically involves complex enzymatic cascades that introduce carbon-carbon triple bonds into fatty acid precursors or other metabolic intermediates. However, no such pathway has been implicated in the production of this compound.
Total Synthesis of Diyne-Containing Natural Products and Analogues
The term "total synthesis" in organic chemistry typically refers to the complete chemical synthesis of a complex natural product from simple, commercially available starting materials. Since this compound is not a known natural product, there have been no "total synthesis" campaigns directed at this molecule in that specific context. Its preparation is achieved through straightforward synthetic organic chemistry methodologies. For instance, it has been used as a starting material in nickel(0)-catalyzed cycloaddition copolymerizations. researcher.lifeacs.orgacs.org
One notable application is in the copolymerization with carbon dioxide to form poly(2-pyrone)s. researcher.liferesearchgate.net This reaction showcases the utility of this compound in creating polymeric structures with repeating pyrone units. Another example involves its copolymerization with N-substituted maleimides, catalyzed by nickel(0), to produce poly(bicyclo[2.2.2]oct-7-ene)s. acs.orgacs.org These studies highlight the reactivity of the diyne functionality in this compound for the construction of novel polymers.
| Reaction Type | Comonomer | Catalyst | Resulting Polymer | Reference |
| Cycloaddition Copolymerization | Carbon Dioxide | Nickel(0) | Poly(2-pyrone) | researcher.liferesearchgate.net |
| Double-Cycloaddition Copolymerization | N-substituted maleimides | Nickel(0) | Poly(bicyclo[2.2.2]oct-7-ene) | acs.orgacs.org |
Diyne Motifs in Unnatural α-Amino Acids Synthesis
The incorporation of unique functional groups, including diyne motifs, into the side chains of α-amino acids is a strategy to create unnatural amino acids with novel properties for peptide and protein engineering. However, a review of the scientific literature reveals no specific instances where this compound has been utilized as a precursor or a key building block in the synthesis of unnatural α-amino acids. The research in this area tends to focus on other diyne-containing scaffolds that are more amenable to the required synthetic transformations for amino acid synthesis.
Emerging Research Directions and Future Perspectives for 3,11 Tetradecadiyne Research
Development of Sustainable and Green Chemistry Approaches for Diyne Synthesis
The synthesis of diynes has traditionally relied on methods that can be resource-intensive and generate significant waste. Modern research is pivoted towards aligning diyne synthesis with the principles of green chemistry, focusing on minimizing environmental impact and enhancing economic viability.
A prominent green strategy involves the oxidative homocoupling of terminal alkynes using copper catalysts under solvent-free conditions. psu.edutandfonline.com Researchers have demonstrated that using catalytic amounts of copper(I) iodide (CuI) with a base like tetramethylethylenediamine (TMEDA) and using air as the oxidant can produce symmetrical 1,3-diynes efficiently. tandfonline.com This approach can be further accelerated using microwave irradiation, reducing reaction times to as little as 10 minutes while yielding moderate to excellent results. tandfonline.com Another environmentally friendly method employs catalytic amounts of a copper(II) salt and a base, also under solvent-free conditions, which allows for the recycling of the catalyst up to five times with only a moderate decrease in activity. psu.edu
Beyond copper, efforts are underway to develop metal-free synthesis routes. One such approach uses N-Bromosuccinimide with potassium tert-butoxide (tBuOK) at room temperature, providing excellent yields in a short timeframe and tolerating a variety of functional groups. researchgate.net These methods, which avoid heavy metals and harsh solvents, represent a significant step towards the sustainable production of diyne derivatives. researchgate.netcjcatal.com The development of recyclable heterogeneous catalysts, such as polystyrene-supported copper, further contributes to greener synthesis protocols by simplifying product purification and catalyst reuse. organic-chemistry.org
Exploration of Novel Catalytic Systems for Highly Selective Diyne Reactions
The reactivity of the diyne motif is being unlocked by a host of novel catalytic systems, enabling highly selective and previously inaccessible transformations. While copper-catalyzed oxidative dimerization (Glaser, Hay, and Eglinton couplings) remains a foundational method, new catalysts are expanding the synthetic toolbox. organic-chemistry.orgmdpi.com
Prominent Catalytic Systems for Diyne Reactions:
| Catalyst Metal | Reaction Type | Significance |
| Gold (Au) | Cascade Reactions, Cyclizations | Gold(I) and Gold(III) complexes are highly effective at activating alkynes for nucleophilic attack, facilitating complex cascade reactions to build intricate molecular scaffolds like indolophanes and bi(2H-chromene) derivatives. acs.orgmdpi.combenthamdirect.com |
| Nickel (Ni) | Cycloaddition Reactions | Nickel complexes, particularly with N-heterocyclic carbene (NHC) ligands, catalyze cycloadditions of diynes with various partners, including CO₂, aldehydes, and tropones, to form functionalized heterocycles and carbocycles. nih.gov |
| Cobalt (Co) | [2+2+2] Cycloadditions | In-situ generated Cobalt(I) catalysts are proficient in the [2+2+2] cycloaddition of diynes and nitriles to produce highly substituted pyridines, offering an alternative to more established but often less stable or active systems. rsc.org |
| Copper (Cu) | Oxidative Dimerization | Novel copper-based systems, such as CuCl/TMEDA/CCl₄ in methanol, have been developed for the homocoupling of terminal acetylenes, demonstrating broad substrate scope and high yields under mild conditions. mdpi.comresearchgate.net |
| Iron (Fe) | Cross-Coupling Reactions | Iron catalysts have been shown to facilitate the cross-coupling of 1-bromoalkynes with terminal alkynes in water, offering a more sustainable approach for generating unsymmetrical 1,3-diynes. organic-chemistry.org |
These advanced catalytic systems not only improve the efficiency and selectivity of known reactions but also enable the synthesis of novel molecular architectures from diyne precursors. For instance, gold catalysis has been instrumental in developing double hydroarylation cascades, while nickel catalysis has overcome challenges in using CO₂ as a C1 building block in cycloaddition reactions. acs.orgnih.gov
Integration of 3,11-Tetradecadiyne into Supramolecular Chemistry and Nanomaterials
The rigid, linear structure of the diyne unit makes it an exceptional component for building ordered structures in supramolecular chemistry and nanomaterials. The ability of diynes to form well-defined assemblies is being harnessed to create functional materials with precisely controlled architectures.
A key example is the use of supramolecular scaffolding to direct the polymerization of diynes that would otherwise not react. By co-crystallizing a diyne monomer, such as diiodobutadiyne, with a host molecule like a bis(nitrile) oxalamide, researchers can enforce the specific alignment needed for topochemical polymerization through hydrogen bonds and weak Lewis acid-base interactions. nih.gov This strategy yields highly ordered conjugated polymers like poly(diiododiacetylene) (PIDA), demonstrating a powerful method for creating novel polymeric structures. nih.gov
Diyne linkages are also central to the structure of graphdiyne (GDY), a 2D carbon allotrope featuring both sp- and sp²-hybridized carbon atoms. acs.orgrsc.org The unique triangular pores and electron-rich acetylenic bonds of GDY make it an excellent platform for creating advanced nanomaterials. acs.orgchinesechemsoc.org GDY can act as a support to anchor single metal atoms, creating highly efficient catalysts for reactions like the hydrogen evolution reaction (HER). chinesechemsoc.org It can also form hybrid materials with metal oxides, where the interface between GDY and the oxide enhances catalytic activity by facilitating charge transfer and increasing the number of active sites. rsc.org Furthermore, the thiol-yne "click" reaction has been employed in miniemulsion photopolymerization to create functional polythioether nanoparticles, showcasing the versatility of diyne chemistry in one-pot nanoparticle synthesis. harvard.edu
Advances in Flow Chemistry and Automation for Diyne Synthesis and Polymerization
Flow chemistry is emerging as a powerful technology for the synthesis of diynes and their derivatives, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. researchgate.netmdpi.com Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. scielo.br
This technology is particularly well-suited for multi-step syntheses. Researchers have developed uninterrupted, two-step flow processes for synthesizing valuable heterocyclic compounds. mdpi.comrsc.org A common sequence involves the copper-catalyzed homocoupling of a terminal alkyne to generate a 1,3-diyne intermediate in situ. mdpi.comrsc.org This intermediate is then immediately reacted with another reagent in a second reactor module without the need for isolation. For example, the diyne can be reacted with hydrazine (B178648) to produce 3,5-disubstituted pyrazoles in a highly efficient, telescoped synthesis. rsc.org This automated approach not only streamlines the production process but also allows for the safe handling of potentially unstable intermediates. The integration of scavenger resins into the flow path can remove catalyst residues, simplifying purification. rsc.org The application of flow chemistry is a key step toward the efficient and scalable industrial production of complex molecules derived from diyne precursors. scielo.br
Q & A
Q. How can researchers design a robust protocol for studying this compound’s photostability?
- Methodological Answer : Use controlled UV-Vis irradiation chambers with calibrated light intensity (measured in W/m²). Monitor degradation via UV-Vis spectroscopy and HPLC at fixed intervals. Include control samples (e.g., dark storage) and triplicate runs. Report uncertainty using confidence intervals (95% CI) and adhere to FAIR data principles .
Q. What methodologies validate the environmental impact of this compound degradation byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
